molecular formula C17H17N3O B4227131 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B4227131
M. Wt: 279.34 g/mol
InChI Key: UFAPJWMYGCABOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related derivatives often involves complex organic synthesis routes that include the formation of 1,3,4-oxadiazole rings and subsequent functionalization with pyridine and phenyl groups. For example, novel 1,3,4-oxadiazole–pyridine hybrids have been synthesized, showcasing the versatility and adaptability of this core structure in synthesizing electron-transporting materials for LEDs (Wang et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives has been extensively studied, revealing interesting aspects of their crystal packing and molecular conformations. X-ray crystallography has been a crucial tool in these analyses, helping to elucidate the spatial arrangements and bonding patterns within these molecules (Hou et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives are influenced by the presence of the 1,3,4-oxadiazole and pyridine groups. These compounds participate in various chemical reactions, including interactions with metal ions to form complexes and their behavior in different chemical environments, demonstrating their potential in materials science and coordination chemistry (Galadzhun et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubilities, are critical for their application in materials science, particularly in the development of electronic devices like LEDs. These properties are influenced by the molecular structure and the nature of substituents attached to the core 1,3,4-oxadiazole and pyridine units (Wang et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with other molecules, are essential for understanding the potential applications of these compounds. The presence of the 1,3,4-oxadiazole ring imparts unique electronic characteristics, making these compounds interesting for studies related to their electron-transporting capabilities and potential use in electronic devices (Wang et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action could involve binding to a specific biological target . If it were used as a catalyst, its mechanism of action could involve facilitating a specific chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . It’s always important to refer to the relevant safety data sheets and follow appropriate safety protocols when working with chemical substances .

Future Directions

The future directions for research on this compound could involve further studying its properties and potential applications. This could include investigating its reactivity, stability, and potential uses in various fields such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,3)14-8-6-12(7-9-14)15-19-16(21-20-15)13-5-4-10-18-11-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPJWMYGCABOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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